2-Formylbutanoic acid
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Overview
Description
2-Formylbutanoic acid: is an organic compound with the molecular formula C5H8O3 . It is a carboxylic acid with an aldehyde functional group at the second carbon position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Formylbutanoic acid can be synthesized through several methods, including:
Oxidation of 2-Formylbutanol: This method involves the oxidation of 2-formylbutanol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Hydrolysis of 2-Formylbutanenitrile: This method involves the hydrolysis of 2-formylbutanenitrile in the presence of a strong acid or base to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the above synthetic routes, with optimization for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 2-Formylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form a carboxylic acid, resulting in the formation of butanedioic acid.
Reduction: The aldehyde group can be reduced to form 2-hydroxybutanoic acid using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alcohols (for esterification), amines (for amidation), and other nucleophiles.
Major Products:
Oxidation: Butanedioic acid.
Reduction: 2-Hydroxybutanoic acid.
Substitution: Various esters and amides.
Scientific Research Applications
2-Formylbutanoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of various chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 2-formylbutanoic acid involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophiles, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions. These interactions can affect the structure and function of proteins, enzymes, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
2-Bromobutyric acid: Similar in structure but with a bromine atom instead of a formyl group.
2-Methylbutanoic acid: Similar in structure but with a methyl group instead of a formyl group.
Uniqueness: 2-Formylbutanoic acid is unique due to the presence of both an aldehyde and a carboxylic acid functional group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and research.
Properties
IUPAC Name |
2-formylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-2-4(3-6)5(7)8/h3-4H,2H2,1H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJHLNDJJGVDEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40541649 |
Source
|
Record name | 2-Formylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40541649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4442-98-2 |
Source
|
Record name | 2-Formylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40541649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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